7-Oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carboxylic acid
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Overview
Description
7-Oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine ring system . The reaction conditions often include the use of solvents such as tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
7-Oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1h-Pyrazolo[3,4-b]pyridine: Another isomer with similar structural features but different biological activities.
1h-Pyrrolo[2,3-b]pyridine: A related compound with potent activities against fibroblast growth factor receptors (FGFRs).
Quinolinyl-pyrazoles: Compounds with a similar fused ring system but different pharmacological profiles
Uniqueness
7-Oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 7-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H5N3O3 |
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Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-3(7(12)13)1-8-4-2-9-10-5(4)6/h1-2H,(H,8,11)(H,9,10)(H,12,13) |
InChI Key |
HTKVEIDZTVOAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C2=C(N1)C=NN2)C(=O)O |
Origin of Product |
United States |
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